N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

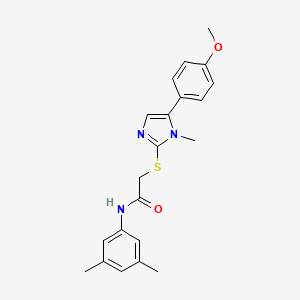

N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1H-imidazole core substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 1. The thioacetamide bridge connects the imidazole moiety to a 3,5-dimethylphenyl group. This structural architecture distinguishes it from related compounds, particularly those based on 1,3,4-thiadiazole or benzimidazole scaffolds.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-14-9-15(2)11-17(10-14)23-20(25)13-27-21-22-12-19(24(21)3)16-5-7-18(26-4)8-6-16/h5-12H,13H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPVEYCKXWDJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C21H23N3O3S

- Molecular Weight: 397.49 g/mol

- IUPAC Name: N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]thioacetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in modulating enzyme activity and receptor binding, which can lead to diverse pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation: Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.

Anticancer Activity

Research indicates that derivatives of compounds containing imidazole and thioacetamide moieties exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) with varying degrees of potency.

Antiviral Activity

The compound's structure suggests potential antiviral activity as well. Similar imidazole derivatives have been reported to show effectiveness against viral replication by targeting viral polymerases.

Case Studies

-

In Vitro Studies:

- A study investigating the cytotoxic effects of various thioacetamide derivatives demonstrated that modifications at the imidazole position significantly influenced their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, indicating enhanced efficacy due to structural optimization.

-

Mechanistic Insights:

- Research into the mechanism of action has revealed that compounds similar to this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

- Melting Points : Thiadiazole-based compounds (e.g., 5e–5m) exhibit lower melting points (132–170°C) compared to benzimidazole derivatives (260–268°C for 4d–4i). The target compound’s imidazole core may result in intermediate thermal stability, influenced by its aromaticity and substituents.

- Synthetic Yields : Thiadiazole analogs with benzylthio (5h, 88%) or chlorobenzylthio (5j, 82%) substituents achieve higher yields than those with methoxy groups (5k, 72%) . The target compound’s methoxyphenyl group may moderately reduce yield due to steric or electronic effects.

Spectroscopic and Analytical Data

- NMR Spectroscopy: The 3,5-dimethylphenyl group in the target compound would produce distinct aromatic proton splitting (two doublets for para-substitution) compared to monosubstituted aryl groups in analogs (e.g., 4-chlorophenyl in 4d) .

- IR Spectroscopy : Thioacetamide C=O stretches (~1650–1700 cm⁻¹) are consistent across analogs, but imidazole C=N stretches (~1500 cm⁻¹) differ from thiadiazole C-S vibrations.

Drug-Likeness and Solubility

- Molecular Weight : The target compound (estimated ~425 g/mol) exceeds the ideal threshold (<500 g/mol), similar to analogs in (e.g., 4i: ~450 g/mol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.